molecular formula C10H8OS B122132 3-Methylbenzo[b]thiophene-2-carboxaldehyde CAS No. 22053-74-3

3-Methylbenzo[b]thiophene-2-carboxaldehyde

Cat. No. B122132
CAS RN: 22053-74-3
M. Wt: 176.24 g/mol
InChI Key: DRZGHNXLEQHVHB-UHFFFAOYSA-N
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Description

3-Methylbenzo[b]thiophene-2-carboxaldehyde is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The specific structure of 3-methylbenzo[b]thiophene-2-carboxaldehyde includes a methyl group at the third position and a formyl group at the second position on the benzo[b]thiophene core.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. For instance, a library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized using a sequence that allowed the introduction of various substituents on the aromatic rings. This involved the synthesis of 3-bromobenzo[b]thiophene derivatives through bromocyclization of methylthio-containing alkynes and subsequent palladium-catalyzed coupling with N-tosylhydrazones . Another approach for synthesizing benzo[b]thiophene derivatives involved the preparation of methyl 4-iodobenzo[b]thiophene-2-carboxylate from 3-fluoroiodobenzene, followed by amidination to yield potent inhibitors .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of substituents on the benzo[b]thiophene core, which can significantly influence the properties and reactivity of these compounds. For example, the introduction of a methyl group at the third position can affect the electronic distribution and steric hindrance, which in turn can influence the reactivity of the formyl group at the second position.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative resulted in a mixture of substitution products, indicating that the presence of a methyl group can influence the reactivity towards electrophilic substitution . Additionally, the synthesis of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide involved initial reactions with different organic reagents, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are determined by their molecular structure. For instance, the presence of a formyl group can make the compound a candidate for further functionalization through reactions such as condensation. The introduction of substituents can also affect the solubility, melting point, and stability of the compound. The luminescent properties of some benzo[b]thiophene derivatives indicate potential applications in materials science .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isomers : The synthesis of various isomers of monomethylbenzo[b]naphth[2,1-d]thiophenes, including those related to 3-methylbenzo[b]thiophene-2-carboxaldehyde, is achieved through photocyclization of 3-styrylbenzo[b]thiophenes (Tominaga et al., 1982).
  • Chemical Reactions : The compound has been utilized in the synthesis of various 3-substituted benzo[b]thiophens, highlighting its role in diverse chemical reactions (Dickinson & Iddon, 1968).
  • Derivative Formation : It serves as a precursor for creating a range of derivatives, including bromo-, cyano-, carboxy-, and ethoxycarbonyl derivatives, demonstrating its versatility in synthetic chemistry (Chapman et al., 1971).

Photocyclization and Photochemical Properties

  • Photoisomer Configuration : Studies on the configurations of its photoisomers provide insights into the photochemical behavior of benzo[b]thiophen derivatives (Réamonn & O'sullivan, 1977).
  • Photochemical Degradation : Research into the photochemical degradation of related methylbenzo[b]thiophene compounds helps understand the environmental fate of these compounds after events like oil spills (Andersson & Bobinger, 1996).
  • Thermally Irreversible Photochromism : Its derivatives exhibit thermally irreversible and fatigue-resistant photochromic properties, useful in the development of materials with specific light-responsive characteristics (Uchida et al., 1990).

Material Science and Organic Synthesis

  • Fused Metallacycloheptatrienes Synthesis : It is used in synthesizing fused metallacycloheptatrienes, which are important in material science and organic electronics (Shirani & Janosik, 2008).
  • Bromination Reaction Selectivity : Studies on bromination selectivity of its derivatives contribute to understanding the electronic and structural factors influencing chemical reactions in organic synthesis (Wu et al., 2013).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

3-methyl-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZGHNXLEQHVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334192
Record name 3-Methylbenzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzo[b]thiophene-2-carboxaldehyde

CAS RN

22053-74-3
Record name 3-Methylbenzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbenzo(b)thiophene-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Öztürk, E Subaşı, ES Çakmakçı… - Journal of Sulfur …, 2023 - Taylor & Francis
A series of thiosemicarbazones (TSCs) (L 1–5 ) containing benzothiophen moiety were prepared via the reaction of 3-methyl/3-bromobenzo[b]thiophene-2-carboxaldehyde with …
Number of citations: 4 www.tandfonline.com
N Matsunaga, T Kaku, F Itoh, T Tanaka, T Hara… - Bioorganic & medicinal …, 2004 - Elsevier
Novel nonsteroidal C 17,20 -lyase inhibitors were synthesized using de novo design based on its substrate, 17α-hydroxypregnenolone, and several compounds exhibited potent C 17,…
Number of citations: 72 www.sciencedirect.com
M Ospanov, SP Sulochana, JJ Paris, JM Rimoldi… - Molecules, 2022 - mdpi.com
Modulation of the endocannabinoid system (ECS) is of great interest for its therapeutic relevance in several pathophysiological processes. The CB2 subtype is largely localized to …
Number of citations: 2 www.mdpi.com

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